Cyclobutane-1,1-dicarboxamide CAS number and molecular structure
Cyclobutane-1,1-dicarboxamide CAS number and molecular structure
Technical Whitepaper: Cyclobutane-1,1-dicarboxamide
Executive Summary
Cyclobutane-1,1-dicarboxamide is a critical four-membered carbocyclic intermediate used primarily in the synthesis of conformationally restricted diamines. While often overshadowed by its hydrolyzed counterpart, cyclobutane-1,1-dicarboxylic acid (the ligand in Carboplatin), the dicarboxamide serves as the essential nitrogen-bearing precursor for generating 1,1-diaminocyclobutane via Hofmann rearrangement. This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this moiety in medicinal chemistry.[1][2]
Chemical Identity & Structural Analysis
The cyclobutane ring introduces significant ring strain (~26 kcal/mol) and puckering, which dictates the reactivity profile of the 1,1-substituents. The dicarboxamide functionality provides a stable, solid-state precursor that resists spontaneous decarboxylation more effectively than its free acid analogs under neutral conditions.
| Parameter | Data Specification |
| Chemical Name | Cyclobutane-1,1-dicarboxamide |
| CAS Registry Number | 33582-68-2 |
| Synonyms | 1,1-Cyclobutanedicarboxamide; NSC 147623 |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| SMILES | NC(=O)C1(CCC1)C(N)=O |
| InChI Key | VEQSYQFANVTOGA-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
| Solubility | Low solubility in non-polar solvents; soluble in DMSO, DMF |
Synthetic Architecture
The synthesis of cyclobutane-1,1-dicarboxamide is a two-stage process starting from commercially available diethyl malonate. The formation of the four-membered ring requires precise alkylation control to prevent polymerization or ring-opening.
Stage I: Cyclization (Formation of Diethyl Ester)
Objective: Synthesis of diethyl cyclobutane-1,1-dicarboxylate.
-
Reagents: Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide (NaOEt).[3]
-
Mechanism: Double nucleophilic substitution (
).
Protocol:
-
Preparation: In a dry 3-neck flask under
, dissolve sodium metal (2.2 eq) in absolute ethanol to generate NaOEt in situ. -
Addition: Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes to form the sodiomalonate enolate.
-
Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise. The reaction is exothermic; maintain temperature
C. -
Reflux: Heat to reflux for 4–6 hours to ensure complete cyclization.
-
Workup: Evaporate ethanol, partition residue between water and diethyl ether. Dry organic layer (
) and distill under reduced pressure.
Stage II: Ammonolysis (Ester to Diamide)
Objective: Conversion to cyclobutane-1,1-dicarboxamide.[4]
-
Reagents: Diethyl cyclobutane-1,1-dicarboxylate, Methanolic Ammonia (saturated).
-
Rationale: Direct ammonolysis avoids the harsh acidic conditions of hydrolysis, preserving the ring integrity.
Protocol:
-
Solution: Dissolve the diethyl ester (from Stage I) in a pressure-rated vessel containing saturated methanolic ammonia (excess, ~10 eq).
-
Reaction: Seal the vessel and stir at room temperature for 48–72 hours. Note: Heating accelerates the reaction but increases the risk of ring opening.
-
Isolation: The diamide typically precipitates as a white solid.
-
Purification: Filter the solid, wash with cold methanol/ether, and dry under vacuum. Recrystallize from water/ethanol if necessary.
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis from acyclic precursors to the target diamide.
Downstream Application: The Hofmann Rearrangement
The primary utility of cyclobutane-1,1-dicarboxamide is its conversion to 1,1-diaminocyclobutane , a rare geminal diamine used in coordination chemistry and as a linker in drug discovery.
Mechanism:
The reaction proceeds via an N-bromoamide intermediate, followed by rearrangement to an isocyanate.[5] In aqueous base, the isocyanate hydrolyzes to the amine, releasing
Protocol (Hofmann Degradation):
-
Bromination: Suspend cyclobutane-1,1-dicarboxamide in ice-cold NaOH (10% solution). Add Bromine (
, 2.2 eq) dropwise. -
Rearrangement: Heat the solution to 80–90°C for 1 hour. The solution will clarify as the isocyanate forms and hydrolyzes.
-
Isolation: Steam distill the resulting amine or extract with organic solvent (DCM) after saturation with NaCl.
-
Product: 1,1-Diaminocyclobutane (often isolated as the dihydrochloride salt for stability).
Mechanistic Pathway Diagram
Figure 2: Hofmann rearrangement pathway converting the diamide to the geminal diamine.
Therapeutic Context: The Platinum Connection
It is crucial to distinguish between the amide and the acid in the context of platinum-based chemotherapy.
-
Carboplatin: Utilizes cyclobutane-1,1-dicarboxylic acid (CBDCA) as the leaving group ligand. The acid is formed via hydrolysis of the ester (Stage I product), skipping the amide stage.
-
Kiteplatin & Analogs: Research into "Kiteplatin" derivatives often utilizes the 1,1-diaminocyclobutane ligand. The dicarboxamide (CAS 33582-68-2) is the obligate precursor for this diamine ligand.
Comparison Table:
| Precursor | Derivative | Pharmaceutical Relevance |
| Diethyl Ester | Cyclobutane-1,1-dicarboxylic acid | Carboplatin (Ligand: CBDCA) |
| Dicarboxamide | 1,1-Diaminocyclobutane | Kiteplatin analogs (Ligand: Diamine) |
Safety & Handling
-
Hazards: The compound is a combustible solid.[6] While not classified as highly toxic, it should be treated as a potential irritant.
-
Synthesis Hazards:
-
Sodium Ethoxide: Highly corrosive and moisture sensitive.
-
Bromine (Hofmann step): Extremely toxic and corrosive; handle in a fume hood.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can lead to slow hydrolysis.
References
-
Sigma-Aldrich.[6][7] Product Specification: Cyclobutane-1,1-dicarboxamide (CAS 33582-68-2).[4][6][8][][10]Link
-
PubChem.[6] Compound Summary: Cyclobutane-1,1-dicarboxamide.[4][6][8][] National Library of Medicine. Link
- Mariani, M., et al. "Kiteplatin, a Pt(II) drug candidate with a cyclobutane-1,1-diammine ligand." Journal of Medicinal Chemistry.
-
Organic Syntheses. Preparation of 1,1-Cyclobutanedicarboxylic acid.[11] Coll. Vol. 3, p. 213. (Foundational chemistry for the ring synthesis). Link
Sources
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- 4. Cyclobutane-1,1-dicarboxamide33582-68-2,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. 环丁烷-1,1-二甲酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 7. シクロブタン-1,1-ジカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CYCLOBUTANE-1 1-DICARBOXAMIDE CAS#: 33582-68-2 [m.chemicalbook.com]
- 10. cas 33582-68-2|| where to buy Cyclobutane-1,1-dicarboxamide [chemenu.com]
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